molecular formula C15H13Br2NO B14283945 1-(2-Aminophenyl)-2,3-dibromo-3-phenylpropan-1-one CAS No. 124856-94-6

1-(2-Aminophenyl)-2,3-dibromo-3-phenylpropan-1-one

Cat. No.: B14283945
CAS No.: 124856-94-6
M. Wt: 383.08 g/mol
InChI Key: UQEAJIPHVRFJKU-UHFFFAOYSA-N
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Description

1-(2-Aminophenyl)-2,3-dibromo-3-phenylpropan-1-one is an organic compound that features a complex structure with both aromatic and aliphatic components

Preparation Methods

The synthesis of 1-(2-Aminophenyl)-2,3-dibromo-3-phenylpropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of 1-phenylpropan-1-one followed by the introduction of the aminophenyl group. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as brominating agents, and the reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar steps but are optimized for scale, often using continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

1-(2-Aminophenyl)-2,3-dibromo-3-phenylpropan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form corresponding amines.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures, often using palladium or copper catalysts.

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions but can include various substituted aromatic compounds .

Scientific Research Applications

1-(2-Aminophenyl)-2,3-dibromo-3-phenylpropan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes .

Mechanism of Action

The mechanism of action of 1-(2-Aminophenyl)-2,3-dibromo-3-phenylpropan-1-one involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the presence of functional groups. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses. Detailed studies are required to elucidate the exact molecular pathways involved .

Comparison with Similar Compounds

1-(2-Aminophenyl)-2,3-dibromo-3-phenylpropan-1-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and aminophenyl groups, which confer distinct chemical reactivity and potential biological activity.

Properties

CAS No.

124856-94-6

Molecular Formula

C15H13Br2NO

Molecular Weight

383.08 g/mol

IUPAC Name

1-(2-aminophenyl)-2,3-dibromo-3-phenylpropan-1-one

InChI

InChI=1S/C15H13Br2NO/c16-13(10-6-2-1-3-7-10)14(17)15(19)11-8-4-5-9-12(11)18/h1-9,13-14H,18H2

InChI Key

UQEAJIPHVRFJKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)C2=CC=CC=C2N)Br)Br

Origin of Product

United States

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